molecular formula C6H8N4O4 B1621645 methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate CAS No. 105958-58-5

methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B1621645
CAS No.: 105958-58-5
M. Wt: 200.15 g/mol
InChI Key: FIJGITPHCVSQPP-UHFFFAOYSA-N
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Description

“Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate” is a chemical compound with the molecular formula C6H8N4O4 . It is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds that have received significant attention due to their wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .


Synthesis Analysis

The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which are related compounds, involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan . The amino group in the latter is then transformed to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1H-1,2,4-triazole ring attached to a propanoate group via a nitrogen atom . The triazole ring carries a nitro group at the 3-position . The propanoate group is esterified with a methyl group .


Physical and Chemical Properties Analysis

The compounds synthesized from 1-amino-3-nitro-1H-1,2,4-triazole are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Scientific Research Applications

Reactions with Alkylating Agents

One significant application lies in the realm of organic chemistry, where methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate participates in reactions with alkylating agents. Research by Sukhanova, Sakovich, and Sukhanov (2008) elaborates on the alkylation of 3-nitro-1,2,4-triazole by secondary and tertiary alcohols in concentrated sulfuric acid, highlighting the regioselectivity and potential for producing various alkylated products (Sukhanova, Sakovich, & Sukhanov, 2008).

Heterocyclic Nitro Compounds

The methylation processes of heterocyclic nitro compounds, including 3-nitro-1,2,4-triazole, have been documented, illustrating the versatility of such structures in synthetic organic chemistry and the potential for creating a variety of functionalized molecules for further chemical exploration (Bagal, Pevzner, Sheludyakova, & Kerusov, 1970).

Thermal Stability and Acoustic Fingerprint Spectra

Research on the thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles, including those with nitro substituents, provides insight into their applications in materials science, particularly in the development of propellants and explosives. This research underscores the influence of chemical substituents on the thermal stability and decomposition mechanisms of such compounds, pointing to their potential utility in designing high-performance energetic materials (Rao, Chaudhary, Kommu, & Sahoo, 2016).

Metal-Organic Frameworks (MOFs)

Another fascinating application is in the field of catalysis, where derivatives of 1,2,4-triazole, such as those discussed, have been utilized in constructing metal-organic frameworks (MOFs). These MOFs have demonstrated promising catalytic properties, including chemo- and regio-selective enamination of β-ketoesters, showcasing the versatility of triazole derivatives in facilitating catalytic reactions (Zhao, Deng, Ma, Ji, & Wang, 2013).

Anti-Tumor Activity

Furthermore, derivatives of 1,2,4-triazole have been synthesized and evaluated for their anti-tumor activity against various cancer cells. This research is indicative of the potential pharmacological applications of these compounds, specifically in the development of new therapeutic agents for cancer treatment. The study highlights the induction of cellular apoptosis and inhibition of the epithelial-to-mesenchymal transition process, demonstrating the biomedical relevance of 1,2,4-triazole derivatives (Safari, Bayat, Nasri, & Karami, 2020).

Future Directions

The future directions for research on “methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate” and related compounds could involve exploring their potential applications in various fields such as pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Further studies could also focus on improving the synthesis process and exploring the properties and applications of these compounds in more detail.

Properties

IUPAC Name

methyl 3-(3-nitro-1,2,4-triazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-14-5(11)2-3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJGITPHCVSQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=NC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390084
Record name SBB009397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105958-58-5
Record name SBB009397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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